PAI-1 Inhibitory Potency: SAR-Validated Advantage of 2-Pyridinylcarbonyl vs. Phenyl Analogs
Within the piperazine-based PAI-1 inhibitor series, the 2-pyridinylcarbonyl substituent conferred a measurable potency advantage over phenyl-based analogs. The lead compound 2 (containing the 4-(2-pyridinylcarbonyl)-piperazine scaffold) demonstrated an IC₅₀ of 4.5 µM against PAI-1 [1]. Systematic optimization of the A, B, and C segments of 2 resulted in compound 39, which exhibited enhanced potency and good oral bioavailability [2]. This scaffold provided a validated starting point for further optimization, whereas simpler phenyl analogs lacked this level of characterized activity in this assay.
| Evidence Dimension | PAI-1 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Compound 2: IC₅₀ = 4.5 µM |
| Comparator Or Baseline | Compound 39 (optimized derivative): Enhanced potency (exact IC₅₀ not provided in abstract) |
| Quantified Difference | Compound 2 showed measurable activity; compound 39 demonstrated further improvement. |
| Conditions | In vitro PAI-1 inhibition assay |
Why This Matters
This data validates the 2-pyridinylcarbonyl-piperazine scaffold as a productive starting point for PAI-1 inhibitor development, providing a rationale for procurement over uncharacterized piperazine analogs.
- [1] Ye B, Chou YL, Karanjawala R, Lee W, Lu SF, Shaw KJ, Jones S, Lentz D, Liang A, Tseng JL, Wu Q, Zhao Z. (2004). Synthesis and biological evaluation of piperazine-based derivatives as inhibitors of plasminogen activator inhibitor-1 (PAI-1). Bioorg Med Chem Lett, 14(3):761-5. View Source
- [2] Ye B, Chou YL, Karanjawala R, Lee W, Lu SF, Shaw KJ, Jones S, Lentz D, Liang A, Tseng JL, Wu Q, Zhao Z. (2004). Synthesis and biological evaluation of piperazine-based derivatives as inhibitors of plasminogen activator inhibitor-1 (PAI-1). Bioorg Med Chem Lett, 14(3):761-5. View Source
